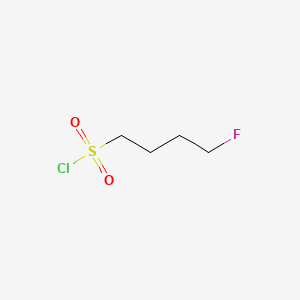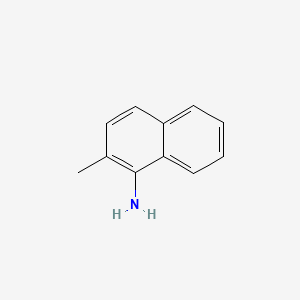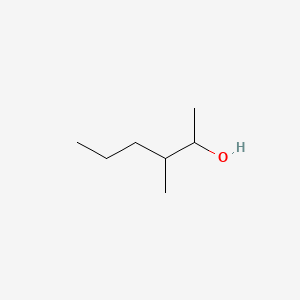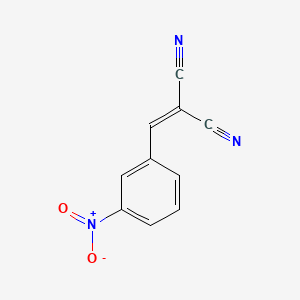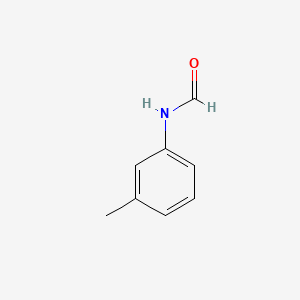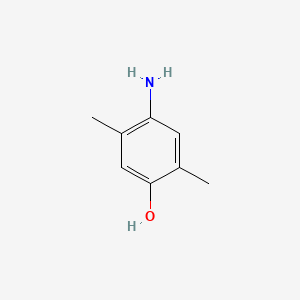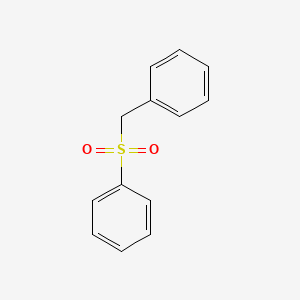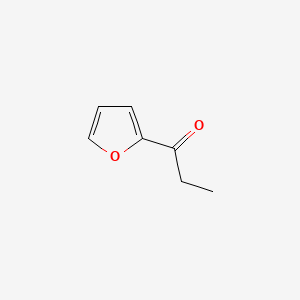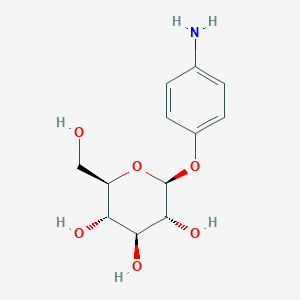
(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
説明
“(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol” is also known as 4-Aminophenyl β-D-glucopyranoside . It has a molecular formula of C12H17NO6 and a molecular weight of 271.27 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of p-nitrophenyl-beta-D-glucopyranoside with hydrogen in the presence of palladium 10% on activated carbon. The reaction is carried out in a methanol/tetrahydrofuran mixed solvent at room temperature for 3 hours .Physical And Chemical Properties Analysis
This compound is stored in a sealed, dry environment, preferably in a freezer under -20°C . Its boiling point and other physical properties are not provided in the search results.科学的研究の応用
Analysis of Cancer Cell Surfaces
Scientific Field
This application falls under the field of Cancer Biology .
Application Summary
4-Aminophenyl beta-D-glucopyranoside is used to create derivatized agarose beads that are useful for the analysis of the surfaces of cancer cells .
Methods of Application
The compound is used to derivatize agarose beads, which are then used in the analysis of cancer cell surfaces . The exact experimental procedures and technical details are not provided in the source.
Results or Outcomes
The results of this application are not specified in the source. However, the use of these derivatized agarose beads can potentially provide valuable insights into the characteristics of cancer cell surfaces .
Derivatization of Gold Nanoparticles
Scientific Field
This application is in the field of Nanotechnology .
Application Summary
4-Aminophenyl beta-D-glucopyranoside is used to derivatize biocompatible single-crystalline gold tabular nanoparticles, nanoprisms (NPRs) to improve their stability and cellular uptake .
Methods of Application
The compound is used to derivatize gold nanoparticles, specifically nanoprisms (NPRs), to improve their stability and cellular uptake . The exact experimental procedures and technical details are not provided in the source.
Results or Outcomes
The results of this application are not specified in the source. However, the derivatization of these gold nanoparticles can potentially enhance their stability and cellular uptake, which can be beneficial in various applications such as drug delivery .
Alpha-Glucosidase Inhibitor Screening
Scientific Field
This application is in the field of Pharmaceutical Sciences and Diabetes Research .
Application Summary
4-Aminophenyl beta-D-glucopyranoside can be used in the screening of alpha-glucosidase inhibitors, which are potential therapeutic agents for the treatment of type 2 diabetes .
Methods of Application
The compound can be used in various assay strategies for alpha-glucosidase activity and inhibitor screening, including high throughput screening methods (e.g., capillary electrophoresis strategies, HPLC/LC-MS strategies), emerging sensing strategies (e.g., colorimetric sensing, fluorescence sensing, electrochemical sensing, and surface plasmon resonance sensing), and other strategies .
Results or Outcomes
The outcomes of this application are not specified in the source. However, the successful identification of alpha-glucosidase inhibitors could potentially lead to the development of new therapeutic agents for the treatment of type 2 diabetes .
Electrochemical Sensing
Scientific Field
This application is in the field of Electrochemistry and Sensing Technology .
Application Summary
4-Aminophenyl beta-D-glucopyranoside can be used in the development of electrochemical sensors .
Methods of Application
The compound can be used to enhance the binding of magnetic nanoparticles to the pyrene boric acid immobilized on the surface of the graphite electrode (GE), facilitating the one-step displacement reaction .
Results or Outcomes
The outcomes of this application are not specified in the source. However, the use of 4-Aminophenyl beta-D-glucopyranoside in this context could potentially improve the performance of electrochemical sensors .
Chromogenic Substrate for Beta-Glucosidase
Scientific Field
This application is in the field of Biochemistry and Enzymology .
Application Summary
4-Aminophenyl beta-D-glucopyranoside can be used as a chromogenic substrate for the measurement of beta-glucosidase activity .
Methods of Application
The compound can be used in various assay strategies for beta-glucosidase activity, including colorimetric assays . The exact experimental procedures and technical details are not provided in the source.
Results or Outcomes
The outcomes of this application are not specified in the source. However, the successful measurement of beta-glucosidase activity could potentially lead to the understanding of various biological processes and the development of therapeutic agents .
One-Step Displacement Reaction
Scientific Field
This application is in the field of Chemistry and Material Science .
Application Summary
4-Aminophenyl beta-D-glucopyranoside can be used in one-step displacement reactions .
Results or Outcomes
The outcomes of this application are not specified in the source. However, the use of 4-Aminophenyl beta-D-glucopyranoside in this context could potentially improve the performance of various chemical reactions .
Safety And Hazards
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943065 | |
| Record name | 4-Aminophenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
20818-25-1 | |
| Record name | 4-Aminophenyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020818251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminophenyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminophenyl beta-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-AMINOPHENYL BETA-D-GLUCOPYRANOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R09NV3HOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


